molecular formula C9H11BrO2 B14846285 2-Bromo-4-isopropoxyphenol

2-Bromo-4-isopropoxyphenol

Cat. No.: B14846285
M. Wt: 231.09 g/mol
InChI Key: IKEBCTPZFZQNCI-UHFFFAOYSA-N
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Description

These compounds share key features:

  • Bromine substituent: Enhances electrophilic reactivity and influences biological activity.
  • Alkyl/alkoxy groups: Modify solubility, steric effects, and electronic properties.

The isopropoxy group, a branched alkoxy substituent, likely increases lipophilicity compared to smaller groups (e.g., methoxy) while providing steric hindrance that affects reaction pathways .

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

2-bromo-4-propan-2-yloxyphenol

InChI

InChI=1S/C9H11BrO2/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3

InChI Key

IKEBCTPZFZQNCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-isopropoxyphenol typically involves the bromination of 4-isopropoxyphenol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The process involves the electrophilic substitution of a hydrogen atom on the benzene ring with a bromine atom.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-isopropoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the isopropoxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of de-brominated or modified phenolic compounds.

Scientific Research Applications

2-Bromo-4-isopropoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-isopropoxyphenol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and physicochemical properties of 2-Bromo-4-isopropoxyphenol with related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
This compound C₉H₁₁BrO₂ Br (2), -OCH(CH₃)₂ (4) ~243.09 (hypothetical) High lipophilicity; steric hindrance from isopropoxy group.
2-Bromo-4-isobutylphenol C₁₀H₁₃BrO Br (2), -CH₂CH(CH₃)₂ (4) 229.12 Enhanced membrane permeability due to isobutyl group .
4-Bromo-2-isopropylphenol C₉H₁₁BrO Br (4), -CH(CH₃)₂ (2) 215.09 Lower steric bulk compared to isopropoxy; altered reactivity in substitution reactions .
2-Bromo-4-(methylsulfonyl)phenol C₇H₇BrO₂S Br (2), -SO₂CH₃ (4) 251.10 Electron-withdrawing sulfonyl group increases acidity and oxidative stability .
4-Bromo-2-difluoromethoxy-5-fluorophenol C₇H₄BrF₃O₂ Br (4), -OCF₂H (2), F (5) 257.00 Fluorine atoms enhance metabolic stability; polar functional groups .
Key Observations:
  • Substituent Position: The placement of bromine and alkoxy/alkyl groups significantly alters reactivity. For example, 2-Bromo-4-isobutylphenol (Br at 2, alkyl at 4) is more lipophilic than 4-Bromo-2-isopropylphenol (Br at 4, alkyl at 2), affecting its pharmacokinetic profile .
  • Electronic Effects : Electron-donating groups (e.g., -OCH(CH₃)₂) deactivate the aromatic ring toward electrophilic substitution, whereas electron-withdrawing groups (e.g., -SO₂CH₃) increase reactivity at specific positions .

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